1-(2-Methoxybenzyl)-1H-imidazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLOYZJMIFGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Background and Significance of 1 2 Methoxybenzyl 1h Imidazol 2 Amine Within 2 Aminoimidazole Research
Contextualization of 2-Aminoimidazole Derivatives in Natural Products and Synthetic Chemistry
The 2-aminoimidazole moiety is a prominent structural feature in a diverse array of natural products, particularly alkaloids isolated from marine sponges. nih.govresearchgate.net For decades, sponges, especially those from the genus Leucetta, have been identified as a rich source of these compounds. Marine alkaloids such as oroidin, hymenidin, and clathrodin feature the 2-aminoimidazole core and have attracted considerable interest due to their wide spectrum of potent biological activities, including antimicrobial, anti-biofilm, and cytotoxic properties. researchgate.netsemanticscholar.org
The discovery of these intricate marine natural products has driven significant advancements in synthetic chemistry. Researchers have developed numerous synthetic strategies to construct the 2-aminoimidazole scaffold, aiming to replicate these complex structures in the laboratory for further biological evaluation. researchgate.net Classical synthesis methods often involve the condensation of α-haloketones with guanidine (B92328) salts or the functionalization of existing imidazole (B134444) derivatives. researchgate.netnih.gov More contemporary approaches include metal-catalyzed reactions, such as the palladium-catalyzed carboamination of N-propargyl guanidines, which facilitates the rapid assembly of substituted 2-aminoimidazoles and has been applied to the total synthesis of natural products like preclathridine A and dorimidazole B. nih.govacs.org These synthetic endeavors not only provide access to the natural products themselves but also enable the creation of novel analogs for further research. researchgate.net
Role of the 2-Aminoimidazole Core as a Privileged Pharmacophore and Building Block in Medicinal Chemistry Research
In medicinal chemistry, the 2-aminoimidazole skeleton is recognized as a "privileged pharmacophore"—a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has established the 2-AI moiety as a crucial building block in the design and development of new therapeutic agents. nih.govresearchgate.netmdpi.com Its importance is underscored by its presence in molecules targeting a wide range of diseases. researchgate.netmdpi.com
One of the key features contributing to its privileged status is its ability to act as a bioisostere for the guanidine, benzamidine, and triazole functional groups. nih.govresearchgate.net Bioisosteric replacement is a common strategy in drug design to modulate a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, while retaining or improving its biological activity. The incorporation of a guanidinium (B1211019) group within the 2-aminoimidazole heterocycle lowers its pKa by 4–5 units compared to a simple guanidine group, which can facilitate improved metal coordination interactions and a better pharmacokinetic profile. nih.gov This property has been exploited in the design of inhibitors for various enzymes, including human arginase I. nih.gov The 2-AI scaffold's ability to engage in key hydrogen bonding interactions and participate in enzyme-substrate recognition makes it an ideal starting point for developing small molecule modulators for diverse druggable targets. nih.govresearchgate.net
Table 1: Biological Activities of 2-Aminoimidazole Derivatives
| Biological Activity | Target/Context | Reference Compound(s) | Source |
|---|---|---|---|
| Anti-biofilm | Bacterial biofilms | Oroidin, Bromoageliferin | researchgate.net |
| Antimicrobial/Antibiotic | Bacteria | Preclathridine, Dorimidazole B | nih.gov |
| Enzyme Inhibition | Human Arginase I, BACE1 | 2-aminoimidazole amino acids | nih.govnih.gov |
| Anticancer | Human cancer cell lines | Oroidin analogues | semanticscholar.org |
| Biofilm Dispersal | Pseudomonas aeruginosa, Staphylococcus aureus | 2-AI based compounds | nih.gov |
Rationale for Investigating 1-(2-Methoxybenzyl)-1H-imidazol-2-amine as a Research Scaffold
The specific investigation of this compound is rooted in the principles of medicinal chemistry, where systematic structural modifications of a privileged scaffold are made to explore structure-activity relationships (SAR) and optimize biological activity. The rationale for synthesizing and studying this particular derivative can be broken down by analyzing its constituent parts: the 2-aminoimidazole core and the 1-(2-methoxybenzyl) substituent.
The 2-Aminoimidazole Core: As established, this core structure provides a validated foundation with a high likelihood of biological relevance. nih.govresearchgate.net Its inherent properties, such as its hydrogen bonding capabilities and its function as a guanidine bioisostere, make it an attractive starting point for drug discovery projects. researchgate.netnih.gov
The N-Benzyl Substituent: The addition of a benzyl (B1604629) group at the N1 position of the imidazole ring is a common strategy to introduce a lipophilic, aromatic moiety that can engage in hydrophobic and π-stacking interactions with biological targets. N-benzyl groups are found in many biologically active compounds and can serve as a spacer or a key binding element. researchgate.netmdpi.com The synthesis of various 1-benzyl-substituted (benz)imidazoles has been a focus of research for developing new therapeutic agents. researchgate.net
The Ortho-Methoxy Group: The placement of a methoxy (B1213986) group on the benzyl ring, specifically at the ortho (2-position), is a deliberate design choice. Methoxy groups can significantly influence a molecule's properties. nih.gov The oxygen atom can act as a hydrogen bond acceptor, introducing a new potential interaction point with a target receptor or enzyme. Furthermore, the position of the substituent is critical; an ortho-methoxy group can impose conformational constraints on the benzyl ring, restricting its rotation relative to the imidazole core. This restriction can lock the molecule into a specific conformation that may be more favorable for binding, thus enhancing potency and selectivity. This principle is utilized in the design of various biologically active molecules where methoxy-substituted aromatic rings are key structural features. nih.govnih.gov
Synthetic Methodologies and Derivatization Strategies for 1 2 Methoxybenzyl 1h Imidazol 2 Amine and Analogues
Established Synthetic Routes to the 2-Aminoimidazole Ring System
Traditional methods for constructing the 2-aminoimidazole ring have been well-established for decades and continue to be valuable tools in organic synthesis. These routes typically rely on condensation reactions, functionalization of a pre-existing imidazole (B134444) core, or the transformation of other heterocyclic systems.
Classical Condensation Reactions of α-Functionalized Ketones and Guanidine (B92328) Derivatives
One of the most fundamental and widely employed methods for synthesizing the 2-aminoimidazole ring is the condensation of guanidine derivatives with α-functionalized ketones, such as α-haloketones or α-amino-ketones. acs.orgnih.govresearchgate.net This approach involves the guanidine molecule acting as a binucleophile, reacting with the electrophilic centers of the ketone derivative to form the five-membered imidazole ring.
A related, more recent strategy involves the alkene-diamination of guanidine with conjugated α-bromoalkenones. organic-chemistry.org This method proceeds through a tandem pathway that includes an initial aza-Michael addition, followed by an intramolecular SN2 reaction and a final redox-neutral aromatization step to yield polysubstituted 2-aminoimidazoles. organic-chemistry.org This approach is advantageous as it avoids the need for protecting groups on the guanidine starting material. organic-chemistry.org
Table 1: Examples of Condensation Reactions for 2-Aminoimidazole Synthesis
| Reactant 1 | Reactant 2 | Key Conditions | Product Type |
|---|---|---|---|
| Guanidine | α-Bromoalkenone | K₂CO₃, MnO₂, 1,4-Dioxane | Polysubstituted 2-aminoimidazole |
| Guanidine Hydrochloride | 1,1,3,3-Tetramethoxypropane | Trifluoroethanol, 160 °C (Microwave) | 2-Aminopyrimidine (related heterocycle) |
| Substituted Guanidines | α-Haloketones | Basic or acidic conditions | Substituted 2-aminoimidazoles |
Imidazole Core Functionalization Approaches to 2-Aminoimidazoles
An alternative to building the ring from acyclic precursors is to introduce the amino group onto a pre-formed imidazole core. acs.orgnih.govresearchgate.net This strategy is particularly useful when the desired imidazole scaffold is readily available. The introduction of an amino group at the C2 position, which is electron-deficient, typically requires a multi-step sequence. researchgate.net A common method involves the deprotonation of the C2 position using a strong base, such as n-butyllithium, to create a potent nucleophile. researchgate.net This intermediate is then trapped with an electrophilic nitrogen source, like a tosyl azide (B81097). The resulting azido (B1232118) intermediate can subsequently be reduced to the desired 2-aminoimidazole. researchgate.net
Heterocyclic Ring Transformation and Recyclization Strategies
The 2-aminoimidazole skeleton can also be accessed through the rearrangement or recyclization of other heterocyclic systems. researchgate.net A notable example is the transformation of 2-aminooxazoles into 2-aminoimidazoles. researchgate.net This reaction involves a ring-opening of the oxazole, followed by a recyclization that incorporates a nitrogen atom to form the imidazole ring. For instance, heating a 2-amino-4,5-diphenyloxazole in formamide (B127407) can induce this transformation, yielding the corresponding 2-aminoimidazole. researchgate.net Similarly, reacting a 2-aminooxazole with ammonium (B1175870) acetate (B1210297) can also facilitate this conversion, providing another route to the target heterocycle. researchgate.net
Metal-Catalyzed Synthetic Protocols for 2-Aminoimidazole Construction
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and novel bond formations. These methods often provide access to complex molecules under mild conditions and with high degrees of selectivity, complementing classical approaches to 2-aminoimidazole synthesis.
Palladium-Catalyzed Alkyne Carboamination Reactions
A powerful strategy for the rapid construction of substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines. acs.orgnih.gov This methodology facilitates the coupling of N-propargyl guanidines with aryl triflates, generating both a carbon-nitrogen and a carbon-carbon bond in a single annulation step. acs.orgnih.govnih.gov
The reaction typically employs a palladium(II) acetate [Pd(OAc)₂] catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov The proposed mechanism involves oxidative addition of the aryl triflate to the palladium(0) center, coordination of the alkyne, and a key outer-sphere attack of the guanidine nucleophile onto the alkyne in an anti-aminopalladation fashion. nih.gov Subsequent reductive elimination and double-bond isomerization afford the final 2-aminoimidazole product. nih.gov This method is particularly attractive as it allows for the installation of a C4-aryl group during the ring-closing step, enabling the synthesis of diverse analogues from a common intermediate. acs.orgnih.gov
Table 2: Optimized Conditions for Pd-Catalyzed 2-Aminoimidazole Synthesis
| Component | Condition | Role |
|---|---|---|
| Palladium Source | Pd(OAc)₂ | Catalyst |
| Ligand | Buchwald-type biarylphosphines | Stabilizes Pd center, facilitates catalytic cycle |
| Base | LiOᵗBu | Promotes reaction |
| Solvent | PhCF₃ | Reaction medium |
| Substrates | N-propargyl guanidine, Aryl triflate | Reactants for cyclization |
Other Transition Metal-Catalyzed Hydroamination and Cyclization Reactions (e.g., Titanacarborane Monoamide Catalysis, Lanthanide(III)-Catalyzed Hydroamination)
Beyond palladium, other transition metals have been shown to effectively catalyze the formation of 2-aminoimidazoles.
Titanacarborane Monoamide Catalysis : An atom-economical [3+2] annulation reaction catalyzed by a specific titanacarborane monoamide complex has been developed. organic-chemistry.org This process involves the reaction of propargylamines with carbodiimides to afford substituted 2-aminoimidazoles in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The catalyst demonstrates unique activity, achieving high yields where other metal complexes fail. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the formation of a guanidinoalkyne intermediate, which then undergoes cyclization to form the final product. organic-chemistry.org
Lanthanide(III)-Catalyzed Hydroamination : Organolanthanide complexes are highly efficient catalysts for intramolecular hydroamination reactions. acs.orgnih.gov This methodology can be applied to the cyclization of terminally substituted N-propargyl guanidines to generate 2-aminoimidazoles. nih.gov Lanthanide catalysts are noted for their very high turnover frequencies and can exhibit excellent stereoselectivities, making them valuable for the synthesis of complex nitrogen-containing heterocycles. nih.gov
N-Benzylation and N-Alkylation Methodologies for Imidazole Nitrogen
The introduction of substituents at the nitrogen atoms of the imidazole ring is a critical step in the synthesis of 1-(2-Methoxybenzyl)-1H-imidazol-2-amine and its derivatives. Various methods have been developed to achieve N-benzylation and N-alkylation, each with its own advantages and limitations.
Selective N1-Benzylation of Imidazoles with Methoxybenzyl Moieties
Achieving selective N1-benzylation of the imidazole ring is crucial for synthesizing the target compound. This transformation is often accomplished by reacting an appropriately substituted imidazole precursor with a methoxybenzyl halide. The reaction conditions, including the choice of base and solvent, play a significant role in directing the regioselectivity of the benzylation. While specific literature on the selective N1-benzylation with a 2-methoxybenzyl group for 2-aminoimidazoles is not abundant in the provided search results, general principles of imidazole N-alkylation can be applied. The quaternization of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles by benzylation has been carried out by reacting them with the corresponding benzyl (B1604629) bromides in anhydrous THF under reflux, resulting in good yields of the imidazolium (B1220033) salts. acs.org A reagent system of chlorodiphenylphosphine, imidazole, and molecular iodine in refluxing dichloromethane (B109758) has been shown to be effective for the mono-N-alkylation of amines with alcohols, demonstrating high selectivity. researchgate.net
Catalyst-Free Approaches in N-Alkylation
In the pursuit of greener and more cost-effective synthetic routes, catalyst-free N-alkylation methods have gained attention. These approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of particular solvents. For instance, a highly α-regioselective N-nucleophilic allylic substitution of cyclic Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazole or benzimidazole (B57391) has been successfully performed in refluxing toluene (B28343) without the need for any catalysts or additives, affording the corresponding N-substituted imidazole derivatives in good yields. beilstein-journals.orgnih.gov Another study demonstrated that imidazole can react with MBH alcohols in refluxing methanol (B129727) without any additives, leading to the formation of imidazole derivatives. beilstein-journals.org Furthermore, a catalyst-free, microwave-assisted procedure has been developed for the synthesis of N-alkylated 2-aminobenzoxazoles in a green medium. rsc.org
Phase-Transfer Catalysis and Sustainable Aqueous Media in N-Alkylation
Phase-transfer catalysis (PTC) offers a powerful and environmentally benign approach for the N-alkylation of imidazoles. This technique facilitates the reaction between a water-soluble nucleophile (the deprotonated imidazole) and an organic-soluble electrophile (the alkylating agent) by using a phase-transfer catalyst, often a quaternary ammonium salt, to transport the nucleophile into the organic phase. PTC can be particularly advantageous as it often allows for the use of aqueous media, reducing the reliance on volatile organic solvents.
PTC has been described as a useful and general method for the selective N-alkylation of imidazole, providing high yields while avoiding quaternization. researchgate.net The use of ionic liquids based on N-methylimidazolium ions as phase-transfer catalysts has been reported for the alkylation of active methylene (B1212753) compounds under mild conditions. mdpi.com Furthermore, the N-alkylation of various heterocyclic compounds, including imidazole, can be achieved in diethyl ether using 18-crown-6 (B118740) as a catalyst and potassium tert-butoxide as the base. researchgate.net This procedure is mild and generally results in exclusive N-alkylation. researchgate.net The efficiency of PTC in N-alkylation reactions is influenced by the choice of catalyst, with bis-piperidinium and bis-pyrrolidinium compounds showing significant rate acceleration compared to traditional catalysts. researchgate.net
Atom-Economical and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of atom-economical and sustainable methods. These strategies aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. One-pot reactions, multicomponent reactions, and the use of green solvents are key pillars of this approach.
One-Pot and Multicomponent Reaction Strategies
Several one-pot methods for the synthesis of 2-aminoimidazoles have been reported. A microwave-assisted, one-pot, two-step protocol was developed for the construction of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This process involves the sequential formation of imidazo[1,2-a]pyrimidinium salts followed by the opening of the pyrimidine (B1678525) ring with hydrazine. acs.org Another efficient one-pot synthesis of trisubstituted imidazoles has been achieved under catalyst-free conditions. acs.org
MCRs are particularly powerful in generating molecular diversity. A three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, mediated by zirconium(IV) chloride, has been developed for the synthesis of new 5-amino and 5-iminoimidazo[1,2-a]imidazoles. nih.gov Additionally, an efficient and highly selective multicomponent synthesis of 4-aminoimidazo[1,2-a] acs.orgmdpi.comdocumentsdelivered.comtriazines has been achieved through the reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation. sunway.edu.my
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |
| One-Pot, Two-Step | 2-Aminopyrimidines, α-Bromocarbonyl compounds | Microwave irradiation | Polysubstituted 2-aminoimidazoles |
| One-Pot | Anilines, Ynamides | Au(I)-catalysis, CuCl2-mediation | 2-Aminoindoles |
| Three-Component | 2-Aminoimidazoles, Aldehydes, Isocyanides | Zirconium(IV) chloride | 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles |
| Multicomponent | 2-Aminoimidazoles, Triethyl orthoformate, Cyanamide | Microwave irradiation | 4-Aminoimidazo[1,2-a] acs.orgmdpi.comdocumentsdelivered.comtriazines |
Application of Deep Eutectic Solvents in 2-Aminoimidazole Synthesis
Deep eutectic solvents (DESs) have emerged as a class of green and sustainable reaction media, offering several advantages over traditional volatile organic solvents (VOCs). mdpi.com DESs are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than the individual components. They are often biodegradable, non-flammable, and have low vapor pressure. mdpi.com
A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been successfully accomplished using DESs as the reaction medium. mdpi.comnih.gov This method involves the reaction of α-chloroketones with guanidine derivatives. mdpi.com The use of DESs, such as a mixture of choline (B1196258) chloride and glycerol (B35011) or urea (B33335), was found to significantly reduce the reaction time to 4-6 hours, compared to 10-12 hours required in conventional VOCs under an inert atmosphere. mdpi.comresearchgate.net Furthermore, this approach can be carried out under air, and the DES can often be recycled, adding to the sustainability of the process. mdpi.comnih.gov The proposed mechanism suggests that hydrogen bonding catalysis plays a potential role in the reaction. mdpi.comnih.gov
| Deep Eutectic Solvent | Components | Reaction Time | Key Advantage |
| ChCl-Gly | Choline chloride, Glycerol | 4–6 h | Reduced reaction time compared to VOCs |
| ChCl-Urea | Choline chloride, Urea | 4–6 h | Allows for direct isolation and recycling of the solvent |
Post-Synthetic Modification and Diversification of this compound Scaffolds
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular framework. This approach is highly advantageous as it allows for the introduction of chemical diversity late in a synthetic sequence, bypassing the need to develop unique multi-step syntheses for each new analogue. For the this compound scaffold, PSM can be strategically applied to the benzyl substituent and the imidazole ring, including its exocyclic amine. These modifications can profoundly influence the molecule's steric and electronic properties.
The 2-methoxybenzyl group offers several handles for chemical modification, primarily involving the methoxy (B1213986) group and the aromatic ring itself.
One of the most direct modifications is the demethylation of the methoxy group to reveal a phenol. This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents such as lithium iodide (LiI). The resulting hydroxyl group can then serve as a point for further derivatization, including alkylation, acylation, or conversion to a sulfonate.
Another key strategy is electrophilic aromatic substitution on the benzyl ring. The positions ortho and para to the existing methoxy and alkyl substituents are activated towards electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation can introduce a wide array of functional groups. The specific regiochemical outcome of these substitutions would be directed by the combined influence of the methoxy and the methylene-imidazole groups. For instance, nitration could potentially yield derivatives with a nitro group at the 3, 5, or 6-positions of the benzyl ring, which can be subsequently reduced to an amine for further functionalization.
The following table illustrates potential modifications to the benzyl substituent:
Table 1: Exemplary Modifications of the Benzyl Substituent
| Modification Type | Reagents and Conditions | Potential Product Structure |
|---|---|---|
| O-Demethylation | BBr₃, DCM, -78 °C to rt | 1-(2-Hydroxybenzyl)-1H-imidazol-2-amine |
| Nitration | HNO₃, H₂SO₄, 0 °C | 1-(2-Methoxy-5-nitrobenzyl)-1H-imidazol-2-amine |
| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2-methoxybenzyl)-1H-imidazol-2-amine |
The imidazole ring of this compound is a versatile substrate for diversification. Modifications can be targeted at the carbon atoms of the heterocyclic ring or the exocyclic 2-amino group.
The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution , although the 2-amino group's directing effects can be complex. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to install bromine or iodine atoms, respectively. These halogenated intermediates are valuable precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby appending aryl, alkyl, or other functional groups to the imidazole core.
The exocyclic 2-amino group is a prime site for a vast array of chemical transformations.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a common strategy to introduce a variety of substituents. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.
Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for introducing mono- or di-alkyl groups.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords substituted ureas and thioureas, respectively. These functionalities are often explored for their hydrogen bonding capabilities. researchgate.net
Carbamate (B1207046) Formation: Treatment with reagents like phenyl chloroformate can yield carbamate derivatives. This approach has been used in the derivatization of related benzimidazole systems. connectjournals.comresearchgate.net
The following table provides examples of derivatization strategies for the imidazole ring and its amino substituent:
Table 2: Exemplary Modifications of the Imidazole Ring
| Modification Site | Reaction Type | Reagents and Conditions | Potential Product Structure |
|---|---|---|---|
| Imidazole C4/C5 | Bromination | NBS, ACN, rt | 1-(2-Methoxybenzyl)-4,5-dibromo-1H-imidazol-2-amine |
| 2-Amino Group | Acylation | Benzoyl chloride, Pyridine, 0 °C | N-(1-(2-Methoxybenzyl)-1H-imidazol-2-yl)benzamide |
| 2-Amino Group | Urea Formation | Phenyl isocyanate, THF, rt | 1-Phenyl-3-(1-(2-methoxybenzyl)-1H-imidazol-2-yl)urea |
Through the systematic application of these post-synthetic modification strategies, a diverse library of analogues based on the this compound scaffold can be efficiently generated for further investigation in various scientific fields.
Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Aminoimidazole Based Compounds
Systematic Exploration of Structural Determinants for Biological Activity
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, found in numerous marine natural products with a wide array of biological activities, including antibiofilm, antimicrobial, and anticancer effects. researchgate.netnih.gov Systematic exploration of this scaffold has identified several key structural determinants crucial for its biological function.
The core 2-aminoimidazole nucleus itself is a critical feature. The guanidinium-like group within the 2-AI moiety is often involved in key hydrogen bonding interactions with biological targets. mdpi.com The addition of an amino group at the C2 position is a defining characteristic of this class of compounds and is fundamental to their reactivity and biological interactions. researchgate.net
Table 1: Key Structural Features of 2-Aminoimidazole Derivatives and Their Impact on Biological Activity
| Structural Feature | Position | Impact on Biological Activity |
| 2-Amino Group | C2 | Essential for hydrogen bonding and target interaction; fundamental to the activity of many derivatives. researchgate.netmdpi.com |
| N-1 Substituent | N1 | Significantly influences lipophilicity, steric hindrance, and overall activity profile. Benzyl (B1604629) groups can enhance activity. mdpi.com |
| Ring Substituents | C4/C5 | Modulates electronic properties, solubility, and metabolic stability of the compound. |
| Overall Lipophilicity | Entire Molecule | Affects cell permeability and the ability to reach target sites, such as crossing the central nervous system. consensus.app |
Impact of Methoxybenzyl Moiety and Its Derivatives on Activity Profiles
The N-1 substituent plays a pivotal role in tuning the biological activity of 2-aminoimidazoles. The presence of a benzyl group at this position has been shown to enhance the anti-inflammatory action in related benzimidazole (B57391) scaffolds. mdpi.com The specific case of a methoxybenzyl moiety, as in 1-(2-Methoxybenzyl)-1H-imidazol-2-amine, introduces additional complexity and potential for interaction.
The position of the methoxy (B1213986) group on the benzyl ring (ortho, meta, or para) is critical. This is exemplified in studies of related heterocyclic systems, where a 4-methoxybenzyl (para) substituent on an imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole core was found to be a key feature for potent cytotoxic activity against leukemia cell lines. nih.gov In another related structure, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, the ortho-methoxyphenyl group was integral to its leishmanicidal activity. nih.gov
The methoxy group influences the molecule's properties in several ways:
Electronic Effects: As an electron-donating group, it can modulate the electron density of the aromatic ring and potentially influence pi-stacking interactions with target proteins.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
These factors highlight that the methoxybenzyl group is not merely a lipophilic spacer but an active contributor to the pharmacodynamic profile of the molecule.
Substituent Effects on the 2-Aminoimidazole Core and Their Pharmacological Implications
While the N-1 substituent is crucial, modifications to the 2-aminoimidazole core itself are equally important for determining pharmacological outcomes. The primary amino group at the C2 position is a cornerstone of the scaffold's activity, often acting as a key hydrogen bond donor in interactions with target enzymes or receptors. mdpi.com The significance of this group is highlighted by the observation that replacing it with other functionalities, such as a methylene (B1212753) group, can lead to a significant reduction in activity. mdpi.com
Further substitutions on the imidazole (B134444) ring at the C4 and C5 positions can fine-tune the molecule's properties. Introducing different functional groups at these positions can alter:
Potency and Selectivity: Small alkyl or halogen substituents can modify the shape and electronic distribution of the molecule, leading to improved binding affinity and selectivity for a specific target.
Pharmacokinetic Profile: Substituents can be used to block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. They can also be used to adjust the molecule's polarity, which affects its absorption, distribution, and excretion.
For example, in the broader class of benzimidazoles, substitutions at the C5 and C6 positions of the core structure have been shown to greatly influence anti-inflammatory activity. mdpi.com This principle extends to the 2-aminoimidazole core, where even minor modifications can have significant pharmacological implications, allowing for the rational design of analogues with improved therapeutic profiles.
Computational Quantitative Structure-Activity Relationship (QSAR) Modeling
To better understand the complex relationships between chemical structure and biological activity, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to develop mathematical models that correlate variations in a compound's structure with changes in its measured biological effect. nih.gov For imidazole-based compounds, QSAR provides insights into the physicochemical properties driving their activity, guiding the design of new, more potent molecules. nih.gov
These studies begin with the calculation of molecular descriptors, which are numerical values that encode different structural features of the molecules. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like neural networks, models are built to predict the activity of new compounds. nih.govnih.gov
A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. These models are fundamental in rational drug design and virtual screening. For imidazole-based ligands, pharmacophore models typically consist of features such as: nih.gov
Hydrogen Bond Acceptors (HBA): Often corresponding to the nitrogen atoms in the imidazole ring or oxygen atoms in substituents like a methoxy group. ugm.ac.id
Hydrogen Bond Donors (HBD): The N-H of the 2-amino group is a classic HBD feature.
Hydrophobic Regions (HY): Aromatic rings, such as the benzyl group, and alkyl chains contribute to hydrophobic interactions. ugm.ac.id
Aromatic Rings (AR): The imidazole and benzyl rings themselves can be defined as aromatic features, important for pi-pi stacking or cation-pi interactions. ugm.ac.id
By aligning a set of active molecules and identifying their common chemical features, a 3D pharmacophore model can be generated. rsc.org This model then serves as a template to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. nih.govugm.ac.id
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of how the 3D properties of a molecule influence its activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.gov
These methods work by aligning a series of molecules and placing them in a 3D grid. For each molecule, the steric and electrostatic fields (in CoMFA) are calculated at each grid point. nih.gov CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Statistical methods are then used to correlate the variations in these fields with the biological activity of the compounds.
The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity: nih.govresearchgate.net
Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease activity.
Electrostatic Maps: Blue contours mark areas where positive charges are favorable, and red contours indicate where negative charges are favorable.
Hydrophobic Maps: Yellow or white contours show regions where hydrophobic groups enhance activity, while gray or purple contours indicate areas where hydrophilic groups are preferred.
For classes of compounds like benzimidazoles, CoMFA and CoMSIA studies have successfully generated robust and predictive models, providing valuable information for designing new derivatives with enhanced selectivity and potency. nih.gov These models offer a powerful, visual guide for the rational design of next-generation 2-aminoimidazole-based therapeutic agents.
Mechanistic Investigations into the Biological Interactions of 1 2 Methoxybenzyl 1h Imidazol 2 Amine Analogs
Molecular Target Identification and Engagement Studies
The initial step in understanding the biological activity of a compound is to identify its molecular targets and characterize the engagement. This involves a series of in vitro studies designed to measure the binding affinity and selectivity of the compound for various receptors and its inhibitory effects on specific enzymes.
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for specific receptor subtypes. Studies on 2-aminoimidazole derivatives have revealed their potential to interact with various receptors, with some analogs showing notable selectivity.
For instance, a combinatorial library of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives was synthesized and evaluated for their affinity towards human adenosine (B11128) receptor subtypes (A₁, A₂A, and A₃). nih.gov The initial 2-aminoimidazole derivatives exhibited weak to moderate affinity. nih.gov However, further modification into 2-aminoimidazolyl-thiazole derivatives led to a significant improvement in affinity for the A₁, A₂A, and A₃ adenosine receptors, with some compounds showing a 20-40 fold selectivity for the A₃ receptor. nih.gov No significant interaction was observed with the A₂B receptor subtype. nih.gov
Table 1: Binding Affinities of 2-Aminoimidazolyl-Thiazole Derivatives for Human Adenosine Receptors
| Compound | A₁ Ki (μM) | A₂A Ki (μM) | A₃ Ki (μM) | A₃ Selectivity (fold vs A₁) | A₃ Selectivity (fold vs A₂A) |
|---|---|---|---|---|---|
| 12a | 2.5 ± 0.3 | 3.1 ± 0.4 | 0.12 ± 0.02 | 21 | 26 |
| 12b | >10 | >10 | 0.08 ± 0.01 | >125 | >125 |
| 12c | 5.2 ± 0.6 | 6.8 ± 0.9 | 0.13 ± 0.02 | 40 | 52 |
| 12f | 3.8 ± 0.5 | 4.9 ± 0.7 | 0.19 ± 0.03 | 20 | 26 |
Data synthesized from research findings. nih.gov
The N-(2-methoxybenzyl) substitution, as seen in NBOMe derivatives of phenethylamines, has been shown to increase binding affinity at several receptors, including serotonergic 5-HT₂A and 5-HT₂C, adrenergic α₁, dopaminergic D₁₋₃, and histaminergic H₁ receptors. nih.gov This suggests that the 2-methoxybenzyl group in the title compound could play a significant role in its receptor interaction profile.
Beyond receptor binding, 2-aminoimidazole derivatives have been investigated as inhibitors of various enzymes. Understanding the kinetics and mechanism of this inhibition is crucial for elucidating their biological function.
One notable target is human arginase I, a binuclear manganese metalloenzyme. nih.gov 2-Aminoimidazole itself is a weak, noncompetitive inhibitor of this enzyme. nih.gov However, derivatives incorporating the 2-aminoimidazole moiety can exhibit more potent inhibition. nih.gov X-ray crystallography studies have revealed that the 2-aminoimidazole group can coordinate to the manganese cluster in the active site and participate in hydrogen bond interactions, displacing the metal-bridging hydroxide (B78521) ion. nih.gov
A study on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, a compound structurally related to the subject of this article, demonstrated its inhibitory activity against recombinant Leishmania mexicana arginase, inhibiting its activity by 68.27%. mdpi.com This suggests that arginase inhibition may be a key mechanism of action for the antileishmanial activity of such compounds. mdpi.com
Table 2: Enzyme Inhibition Data for 2-Aminoimidazole Analogs
| Compound | Target Enzyme | Inhibition Type | Ki/IC₅₀ |
|---|---|---|---|
| 2-Aminoimidazole | Human Arginase I | Noncompetitive | 3.6 mM (Ki) |
| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | L. mexicana Arginase | - | Inhibited 68.27% of activity |
| A1P (a 2-aminoimidazole amino acid) | Human Arginase I | - | Low micromolar |
Data synthesized from research findings. nih.govmdpi.com
The mechanism of enzyme inhibition can be further investigated using kinetic studies, which can distinguish between competitive, noncompetitive, uncompetitive, and mixed inhibition. nih.gov Such studies are essential for understanding how these compounds interact with their target enzymes at a molecular level.
Functional Biological Assay Development and Implementation
To move from molecular interactions to cellular and physiological effects, functional biological assays are indispensable. These assays provide insights into the biological responses elicited by the compounds and help identify their relevant biological activities.
Cellular assays are critical for assessing the effects of compounds on living cells. For example, a fibroblast viability assay was used to determine the cytotoxicity of a 2-aminoimidazole derivative, H10. nih.gov The results showed that H10 did not negatively impact the viability of human foreskin fibroblast (hFF) cultures, and in some cases, it even appeared to mitigate the deleterious effects of bacterial biofilm-conditioned medium on these cells. nih.gov
In the context of antimicrobial research, cellular assays are employed to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀) of compounds against various pathogens. nih.govnih.gov For instance, a collection of 2-aminoimidazole/triazole amides was screened for antibiofilm activity against a range of bacteria and fungi, including multidrug-resistant strains. nih.gov
Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. enamine.net This method has been applied to 2-aminoimidazole derivatives to uncover a variety of biological activities.
For example, phenotypic screening of 2-aminoimidazole-based compounds has identified their potential as antibiofilm agents. nih.govnih.gov These compounds have been shown to inhibit biofilm formation and disperse pre-existing biofilms of various pathogenic bacteria. nih.govnih.gov Furthermore, some 2-aminoimidazole derivatives have been identified as adjuvants that can potentiate the activity of conventional antibiotics against drug-resistant bacteria. nih.gov Another phenotypic screen identified second-generation 2-aminoimidazole-based compounds as inhibitors and breakers of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov
Mechanistic Pathways of Action of 2-Aminoimidazole Derivatives at a Molecular Level
Elucidating the precise molecular mechanisms by which 2-aminoimidazole derivatives exert their biological effects is a key area of research. This involves understanding the downstream signaling pathways and molecular events that are triggered by the interaction of the compound with its target.
For N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, ultrastructural studies on Leishmania mexicana parasites treated with the compound revealed significant morphological changes. mdpi.com These included membrane blebbing, the appearance of autophagosomes, membrane detachment, and disorganization of the mitochondria and kinetoplast. mdpi.com The compound was also shown to induce the production of reactive oxygen species (ROS) and trigger apoptosis in the parasites. mdpi.com These findings suggest a multi-faceted mechanism of action involving the induction of oxidative stress and programmed cell death. mdpi.com
The ability of some 2-aminoimidazole derivatives to act as antibiotic adjuvants is thought to be related to their ability to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability and efficacy of macrolide antibiotics. nih.gov
Computational studies and quantum-chemical calculations can also provide insights into the mechanistic pathways of these compounds, for example, by modeling their binding modes within the active sites of enzymes or receptors. nih.govacs.org
Modulation of Specific Biological Pathways and Signaling Cascades
Research into the biological activity of 1-(2-Methoxybenzyl)-1H-imidazol-2-amine and its analogs has revealed their potential to modulate critical cellular signaling pathways. A notable example is the investigation of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, a structurally related benzimidazole (B57391) derivative, against Leishmania mexicana. mdpi.com This compound was found to induce significant ultrastructural changes in the parasite, including membrane blebbing, the appearance of autophagosomes, membrane detachment, and disorganization of the mitochondria and kinetoplast. mdpi.com
Further mechanistic studies indicated that this analog triggers the production of reactive oxygen species (ROS) and induces apoptosis in the parasite. mdpi.com The compromised redox metabolism is believed to be a key factor contributing to the observed ultrastructural damage. mdpi.com These findings suggest that the leishmanicidal activity of this class of compounds may be mediated, at least in part, through the induction of oxidative stress and the activation of programmed cell death pathways within the parasite. mdpi.com In vivo studies in a cutaneous leishmaniasis model demonstrated a significant reduction in parasite load, highlighting the therapeutic potential of these compounds. mdpi.com
The broader class of imidazole (B134444) and benzimidazole derivatives has been implicated in the modulation of several key signaling pathways crucial for cell survival, proliferation, and inflammation. These pathways include:
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is common in cancer. nih.govresearchgate.netnih.gov Several studies have explored imidazole-based compounds as inhibitors of this pathway, demonstrating their potential as anti-cancer agents. nih.govnih.govgoogle.comresearchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. nih.gov Some novobiocin (B609625) analogs containing a urea (B33335) linkage have been shown to disrupt MAPK signaling by inhibiting the phosphorylation of MEK and ERK. nih.gov
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a critical role in the inflammatory response and cell survival. nih.govnih.gov Its dysregulation is associated with various inflammatory diseases and cancers. nih.gov Targeting the NF-κB pathway is a key strategy in the development of anti-inflammatory and anti-cancer drugs. nih.gov
While direct studies on the effect of this compound on these specific pathways are not extensively documented, the known activities of its analogs suggest that its biological effects are likely mediated through the modulation of one or more of these fundamental signaling cascades. The data from various studies on related compounds are summarized in the interactive table below.
| Compound/Analog Class | Affected Pathway/Process | Observed Effects | Therapeutic Implication | Reference |
|---|---|---|---|---|
| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Oxidative Stress & Apoptosis | Induces ROS production and apoptosis in Leishmania mexicana. | Leishmanicidal | mdpi.com |
| 3-amino-1H-indazole derivatives | PI3K/Akt/mTOR | Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis. | Anti-cancer | nih.gov |
| Novobiocin analogs | MAPK Pathway | Disrupted MAPK signaling by preventing p-MEK and p-ERK formation. | Anti-cancer | nih.gov |
| General Imidazole/Benzimidazole Derivatives | NF-κB Pathway | Modulation of NF-κB activity. | Anti-inflammatory, Anti-cancer | nih.govnih.gov |
Investigation of Guanidine (B92328) Mimetic Properties
The 2-aminoimidazole core of this compound is recognized as a bioisostere of the guanidine group. nih.gov This structural similarity allows it to act as a guanidine mimetic, which is significant due to the diverse biological roles of guanidinium-containing compounds. nih.govsci-hub.se The guanidine group is highly basic and exists predominantly in its protonated guanidinium (B1211019) form at physiological pH. sci-hub.se This positive charge is delocalized over three nitrogen atoms through resonance, which is a key feature for its biological interactions. sci-hub.se
The 2-amino-1H-imidazole moiety can mimic this charge distribution and hydrogen bonding capacity. This property has been exploited in the design of various pharmacologically active compounds. nih.gov For instance, derivatives of 2-aminoimidazoline (B100083) and guanidine have been synthesized and evaluated as ligands for α2-adrenoceptors, with some showing potential as antagonists for the treatment of depression. nih.gov The 2-aminoimidazoline derivatives, in particular, often exhibit higher affinities for these receptors compared to their guanidine counterparts. nih.gov
The ability of the 2-aminoimidazole group to act as a guanidine mimetic is crucial for its interaction with biological targets that recognize the guanidinium group, such as certain receptors and enzymes. nih.gov This mimicry allows for the design of molecules with improved pharmacokinetic or pharmacodynamic properties compared to their guanidine-containing counterparts. The table below presents a comparison of properties between guanidine and the 2-aminoimidazole moiety.
| Feature | Guanidine | 2-Aminoimidazole | Reference |
|---|---|---|---|
| Basicity | Strongly basic (pKa of conjugate acid ~13.5) | Basic | sci-hub.se |
| Charge at physiological pH | Predominantly protonated (guanidinium ion) | Can be protonated | sci-hub.se |
| Hydrogen Bonding | Acts as a hydrogen bond donor | Acts as a hydrogen bond donor and acceptor | nih.gov |
| Bioisosteric Relationship | - | Bioisostere of guanidine, acylguanidine, and benzamidine | nih.gov |
| Biological Role | Found in many natural products and pharmaceuticals | Core structure in many marine alkaloids and synthetic drugs | nih.govsci-hub.se |
Reaction Mechanism Elucidation in Synthetic Pathways (e.g., [3+2] annulation, hydroamination, cyclization)
The synthesis of this compound and its analogs often involves sophisticated chemical transformations, the mechanisms of which have been the subject of detailed investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.
[3+2] Annulation: This is a powerful method for constructing five-membered heterocyclic rings, including the imidazole core. chim.itorganic-chemistry.orgresearchgate.net The van Leusen imidazole synthesis, for example, is a [3+2] cycloaddition reaction between an aldimine and a tosylmethyl isocyanide (TosMIC). nih.gov The reaction proceeds through the formation of a cyclic intermediate, followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring. nih.gov Other [3+2] annulation strategies for imidazole synthesis involve the reaction of nitroalkenes with amidines, which can be catalyzed by Lewis acids like FeCl3. chim.it The proposed mechanism for this reaction involves a Michael addition followed by a self-oxidative ring formation. chim.it
Hydroamination: Hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond, are a direct and atom-economical method for synthesizing amines and nitrogen-containing heterocycles. nih.govresearchgate.net The synthesis of highly substituted 2-aminoimidazoles can be achieved through an addition-hydroamination-isomerization sequence starting from propargyl cyanamides. nih.govresearchgate.net Mechanistic studies of copper-catalyzed asymmetric hydroamination of olefins have shown that the turnover-limiting step is often the regeneration of the active CuH catalyst. nih.govnottingham.ac.uk
Cyclization: Intramolecular and intermolecular cyclization reactions are fundamental to the synthesis of the imidazole ring. chim.itnih.gov For instance, the synthesis of substituted imidazoles can be achieved through the silver(I)-catalyzed cyclization of propargylazide derivatives. chim.it The proposed mechanism involves the initial reaction of the azide (B81097) with triphenylphosphine (B44618) to form an iminophosphorane, which then reacts with an isocyanate to produce a carbodiimide (B86325). The addition of an amine to the carbodiimide generates a guanidine intermediate, which undergoes a 5-exo-dig cyclization and isomerization to afford the imidazole product. chim.it
The table below summarizes the key features of these synthetic pathways.
| Reaction Type | Key Reactants | Catalyst/Conditions | Mechanistic Highlights | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Aldimine and TosMIC | Base | Cycloaddition followed by elimination of p-toluenesulfinic acid. | nih.gov |
| [3+2] Annulation | Nitroalkene and Amidine | FeCl3 (Lewis acid) | Michael addition followed by self-oxidative ring formation. | chim.it |
| Hydroamination | Propargyl cyanamide (B42294) | - | Addition-hydroamination-isomerization sequence. | nih.govresearchgate.net |
| Cyclization | Propargylazide, Isocyanate, Amine | Silver(I) | Formation of a guanidine intermediate followed by 5-exo-dig cyclization. | chim.it |
Computational Chemistry and in Silico Methodologies for 1 2 Methoxybenzyl 1h Imidazol 2 Amine Research
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is crucial for understanding how a ligand, such as 1-(2-Methoxybenzyl)-1H-imidazol-2-amine, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. physchemres.org For imidazole (B134444) and benzimidazole (B57391) derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating their mechanism of action at the molecular level. nih.gov
Virtual screening is a powerful in silico technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Conversely, it can also be used to screen a single compound, like this compound, against a panel of known protein structures to identify potential biological targets. nih.gov This "reverse docking" approach helps in discovering new therapeutic applications for existing compounds (drug repositioning) and in understanding potential off-target effects. dntb.gov.ua
The process begins with the generation of a 3D model of this compound, which is then systematically docked against a database of protein crystal structures, such as the Protein Data Bank (PDB). researchgate.net By evaluating the docking scores and binding energies across numerous targets, researchers can prioritize a smaller, more manageable number of proteins for further experimental validation. This methodology has been successfully applied to identify potential targets for various heterocyclic scaffolds, accelerating the initial stages of drug discovery. nih.gov
Once a potential protein target is identified, molecular docking is employed to predict the precise binding mode of this compound within the active site. This analysis reveals the specific orientation and conformation of the ligand that results in the most stable complex. More importantly, it identifies the key amino acid residues of the protein that form crucial interactions with the ligand.
These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. For instance, the nitrogen atoms of the imidazole ring are common hydrogen bond acceptors or donors, while the benzyl (B1604629) and methoxy (B1213986) groups can engage in hydrophobic and van der Waals interactions. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to enhance its potency and selectivity. semanticscholar.org Studies on similar benzimidazole derivatives have shown that specific amino acid residues like glutamine, glycine, and arginine often play a critical role in the ligand's binding affinity through hydrogen bonding. pnrjournal.com
The following table illustrates the type of data generated from docking studies, showing hypothetical interactions for a related compound with a generic protein kinase target.
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Imidazole NH | Glu 102 | Hydrogen Bond | 2.1 |
| Imidazole N | Lys 55 | Hydrogen Bond | 2.8 |
| Methoxybenzyl Ring | Val 35 | Hydrophobic | 3.9 |
| Methoxybenzyl Ring | Leu 130 | Hydrophobic | 4.1 |
| Imidazole Ring | Phe 100 | Pi-Pi Stacking | 4.5 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov For a molecule like this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity. researchgate.net These calculations help in understanding the intrinsic properties of the molecule, which in turn dictate its biological activity. DFT has been widely used to study the structural and vibrational properties of various imidazole and benzimidazole compounds. nih.govresearchgate.net
Molecules that are not rigid can exist in various spatial arrangements or conformations. This compound possesses rotational freedom around the single bonds connecting the benzyl group to the imidazole ring and the methoxy group to the phenyl ring. Conformational analysis using DFT aims to identify the most stable conformations (those with the lowest energy) and to map the energetic landscape associated with rotational changes. researchgate.net
By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. This surface reveals the low-energy, stable conformers as well as the energy barriers required for interconversion between them. acs.org Identifying the global minimum energy conformation is crucial because it often represents the bioactive conformation that the molecule adopts when binding to a biological target.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org DFT calculations can accurately determine the energies of these orbitals and visualize their spatial distribution across the this compound structure. This analysis helps predict which parts of the molecule are more susceptible to nucleophilic or electrophilic attack, providing insights into its potential metabolic pathways and chemical interactions. wuxibiology.com
The table below provides an example of HOMO-LUMO data that can be generated for imidazole derivatives using DFT calculations.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.85 | Electron Donating Ability |
| LUMO Energy | -1.15 | Electron Accepting Ability |
| Energy Gap (ΔE) | 4.70 | Chemical Reactivity & Stability |
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. ijnc.ir MD simulations track the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. semanticscholar.org For the this compound-protein complex predicted by docking, an MD simulation can assess its stability and reveal how the interactions evolve over a period of nanoseconds. najah.edu
These simulations provide detailed information on the flexibility of the protein's active site, the conformational changes in the ligand, and the role of solvent (water) molecules in mediating the interaction. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net By confirming that the key interactions observed in docking are maintained throughout the simulation, MD studies provide a higher level of confidence in the predicted binding mode. scielo.br
In Silico Prediction of Molecular Properties for Research Prioritization
The prioritization of a compound for further development hinges on a favorable profile of its molecular properties. These properties, which govern how a molecule is likely to behave in a biological system, can be effectively predicted using a variety of computational models. These predictions are based on the molecule's structure and are benchmarked against extensive databases of known drugs. For this compound, in silico tools are employed to generate a preliminary assessment of its potential as a drug candidate.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often based on a set of rules derived from the structural and physicochemical properties of known drugs. One of the most widely used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Computational analysis of this compound indicates a high degree of drug-likeness. The compound adheres to all parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Further predictive models, such as the Ghose, Veber, Egan, and Muegge filters, also classify the compound favorably, with no violations reported. The Bioavailability Score, which amalgamates these properties, is predicted to be 0.55, reinforcing its potential as a drug-like molecule.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
Property Predicted Value Molecular Formula C11H13N3O Molecular Weight 203.24 g/mol LogP (Consensus) 1.85 Topological Polar Surface Area (TPSA) 54.60 Ų Number of Hydrogen Bond Acceptors 4 Number of Hydrogen Bond Donors 1 Number of Rotatable Bonds 3 Lipinski's Rule of Five Violations 0 Bioavailability Score 0.55
Beyond general drug-likeness, in silico tools provide predictions for specific ADME properties, which are crucial for a drug's efficacy and safety. These predictions model the journey of a compound through the body.
Absorption: For a drug to be effective, it must be absorbed into the bloodstream. Computational models predict that this compound has high gastrointestinal (GI) absorption. Its water solubility is also predicted to be good, which is a favorable characteristic for absorption.
Distribution: Once absorbed, a drug is distributed throughout the body. A key parameter is its ability to cross the blood-brain barrier (BBB). Predictions indicate that this compound is likely to cross the BBB, suggesting potential for activity within the central nervous system. Another important factor in distribution is P-glycoprotein (P-gp), an efflux pump that can remove drugs from cells. The compound is not predicted to be a substrate of P-gp, which means it is less likely to be actively removed from its target tissues.
Metabolism: The biotransformation of drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes. Predicting interactions with these enzymes is vital, as inhibition can lead to drug-drug interactions. In silico analysis suggests that this compound is not likely to inhibit the major CYP isozymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This "clean" predicted CYP profile is advantageous for a drug candidate.
Table 2: Predicted ADME Properties of this compound
ADME Parameter Category Prediction Absorption Gastrointestinal (GI) Absorption High Water Solubility (LogS) Soluble Distribution Blood-Brain Barrier (BBB) Permeant Yes P-glycoprotein (P-gp) Substrate No Metabolism CYP1A2 Inhibitor No CYP2C19 Inhibitor No CYP2C9 Inhibitor No CYP2D6 Inhibitor No CYP3A4 Inhibitor No
The collective in silico data for this compound presents a promising profile. The compound's adherence to drug-likeness rules and its favorable predicted ADME properties provide a strong rationale for its prioritization in research and development pipelines. These computational findings serve as a foundational guide for subsequent experimental validation.
Future Perspectives and Advanced Research Applications of 1 2 Methoxybenzyl 1h Imidazol 2 Amine Scaffolds
Rational Design and Lead Optimization Strategies for Novel Chemical Entities
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. Rational design and lead optimization are central to this endeavor, transforming promising molecules into effective therapeutics.
Iterative Design-Synthesis-Test Cycles
Modern drug discovery relies heavily on the iterative design-make-test-analyze (DMTA) cycle to systematically improve the properties of a lead compound. researchgate.netresearchgate.netnovartis.com This cyclical process allows for the gradual enhancement of a molecule's characteristics.
Design: Utilizing computational chemistry and existing structure-activity relationship (SAR) data, researchers can design new analogs of 1-(2-methoxybenzyl)-1H-imidazol-2-amine with predicted improvements in target binding and pharmacokinetic properties.
Synthesis: Organic chemists then synthesize these newly designed molecules. novartis.com This phase requires efficient and adaptable synthetic routes to generate a diverse set of compounds for biological evaluation.
Test: The synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. novartis.com
Analyze: The data from testing is then analyzed to inform the next round of design, continuing the cycle until a compound with the desired profile is achieved.
Role of this compound as a Chemical Probe and Tool in Chemical Biology
Beyond its therapeutic potential, derivatives of this compound can be developed into valuable chemical probes for basic research. A chemical probe is a highly selective small molecule that can be used to perturb and study a specific biological target, such as a protein or a signaling pathway. By creating potent and specific inhibitors or activators based on this scaffold, researchers can gain a deeper understanding of fundamental biological processes and validate new drug targets.
Emerging Research Areas for 2-Aminoimidazole Scaffolds
The 2-aminoimidazole (2-AI) moiety is a key structural feature in many biologically active natural products, particularly those isolated from marine sponges. researchgate.net This has led to widespread interest in the 2-AI scaffold for the development of new therapeutic agents. researchgate.net Some of the emerging research areas for this versatile scaffold include:
Antimicrobial and Anti-biofilm Agents: The 2-AI scaffold has shown significant promise in the development of new agents to combat bacterial infections, including those that form biofilms, which are notoriously difficult to treat. researchgate.net
Anticancer Agents: Researchers are exploring the potential of 2-AI derivatives as novel anticancer drugs. biomedpharmajournal.org
Modulators of Protein-Protein Interactions: The rigid and functionalizable nature of the 2-AI scaffold makes it an attractive platform for designing molecules that can disrupt disease-relevant protein-protein interactions.
Integration of High-Throughput Screening and Combinatorial Chemistry for Compound Library Development
To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery technologies such as combinatorial chemistry and high-throughput screening (HTS) are essential. researchgate.netoxfordsciencetrove.comresearchgate.net
Combinatorial Chemistry: This approach enables the rapid synthesis of large collections of related compounds, known as chemical libraries. researchgate.netnih.gov By systematically varying the substituents on the this compound core, a diverse library of analogs can be generated.
High-Throughput Screening (HTS): HTS allows for the rapid testing of these large compound libraries against a specific biological target to identify "hits" with the desired activity. researchgate.netoxfordsciencetrove.comresearchgate.net
The integration of these powerful techniques allows for the efficient exploration of a vast chemical space, significantly accelerating the discovery of new lead compounds and potential drug candidates based on the this compound scaffold.
Q & A
Q. Q: What are the standard synthetic routes for 1-(2-Methoxybenzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?
A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a refluxing ethanol system (20 mL) with 1H-benzo[d]imidazol-2-amine and a methoxybenzyl halide derivative can yield the target compound. Monitoring via TLC ensures reaction completion, and slow cooling facilitates crystallization . Optimization involves adjusting stoichiometry, temperature (reflux vs. room temperature), and solvent polarity to improve yield. Evidence from benzimidazole synthesis suggests using acetic anhydride as a catalyst in cyanoacetylation steps .
Advanced Synthesis
Q. Q: What challenges arise in multi-step synthesis of derivatives, and how can side reactions be minimized?
A: Multi-step syntheses often face issues like functional group incompatibility (e.g., competing nucleophilic sites). For instance, the methoxy group may require protection during imidazole ring formation. Side reactions, such as over-alkylation, are mitigated by controlled reagent addition and low-temperature conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/chloroform) isolates the product .
Basic Structural Characterization
Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound?
A:
- IR Spectroscopy : Identifies N–H stretches (~3400 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) from the methoxy group .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and imidazole NH2 protons (δ ~5.2 ppm). ¹³C NMR confirms quaternary carbons in the benzyl and imidazole moieties .
Advanced Structural Characterization
Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation?
A: Single-crystal X-ray diffraction provides precise bond angles and torsion angles, critical for distinguishing between tautomers or stereoisomers. For example, hydrogen bonding between NH2 and methoxy groups can stabilize specific conformations. Refinement protocols (riding models for H-atoms, Uiso adjustments) ensure accuracy .
Biological Activity Evaluation
Q. Q: What in vitro assays are suitable for assessing the compound’s pharmacological potential?
A:
- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7) to measure IC50 values .
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., urokinase receptor targeting) with IC50 determination .
Computational Modeling
Q. Q: How can QSPR and molecular docking predict the compound’s bioactivity?
A:
- QSPR : Quantitative Structure-Property Relationship models correlate descriptors (e.g., logP, polar surface area) with solubility or permeability.
- Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., uPAR) by simulating ligand-receptor interactions. Molecular dynamics refine pose stability .
Data Contradiction Analysis
Q. Q: How should researchers address conflicting bioactivity data across studies?
A:
- Methodological Review : Compare assay conditions (e.g., cell line variability, incubation time).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance.
- Theoretical Alignment : Cross-validate with computational predictions or SAR trends .
Structure-Activity Relationship (SAR) Studies
Q. Q: What substituent modifications enhance target selectivity?
A:
- Methoxy Position : Para-substitution on the benzyl group improves steric compatibility with hydrophobic pockets.
- Imidazole Modifications : Adding electron-withdrawing groups (e.g., –NO₂) increases electrophilicity, enhancing covalent binding. Patent data on imidazol-2-amine hydrobromides highlights ethyl or fluoro substituents for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
